molecular formula C13H16N2O5S B2445624 {[(1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}acetic acid CAS No. 899718-42-4

{[(1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}acetic acid

Cat. No. B2445624
CAS RN: 899718-42-4
M. Wt: 312.34
InChI Key: QIFWGMGTHOHGKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[(1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}acetic acid, also known as 1-propionyl-2,3-dihydro-1H-indol-5-yl sulfamate (PIDA), is a novel small molecule inhibitor of the enzyme histone deacetylase (HDAC). It has been studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and other diseases. PIDA has been found to be a potent inhibitor of HDAC activity in vitro, and to have a high selectivity for HDAC6. In addition, PIDA has been shown to be non-toxic in vitro and in vivo.

Scientific Research Applications

Synthesis of Nitrogen/Sulfur Heterocycles

A study by Boraei et al. (2020) explored the synthesis of nitrogen and sulfur heterocyclic systems by linking four distinct rings: indole, 1,2,4-triazole, pyridazine, and quinoxaline. The synthesis involved various aromatic aldehydes and resulted in high yields of the target compounds. The newly formed compounds were characterized using nuclear magnetic resonance (NMR) and mass spectral analysis, indicating potential for further research applications due to their high yield and unique structure Boraei et al., 2020.

Indole-3-Acetic Acid Derivatives for Research Tools

Ilić et al. (2005) developed derivatives of indole-3-acetic acid, an important hormone in plants and metabolite in humans, animals, and microorganisms, for use in designing novel research tools. These derivatives were designed for immobilized and carrier-linked forms of indole-3-acetic acid and its conjugates with biochemical tags or biocompatible molecular probes, providing a basis for further biochemical and medical research Ilić et al., 2005.

Bioconjugation and Imaging

Development of Water-Soluble Near-Infrared Dye

Pham et al. (2005) developed a water-soluble near-infrared dye with enhanced quantum yield and bioconjugation potential. The dye was designed for cancer detection through optical imaging, showcasing its potential application in molecular-based beacon development for diagnostic purposes. The stability of the dye and its conjugation to peptides were demonstrated, paving the way for broad applications in cancer detection Pham et al., 2005.

properties

IUPAC Name

2-[(1-propanoyl-2,3-dihydroindol-5-yl)sulfonylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5S/c1-2-12(16)15-6-5-9-7-10(3-4-11(9)15)21(19,20)14-8-13(17)18/h3-4,7,14H,2,5-6,8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFWGMGTHOHGKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[(1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.